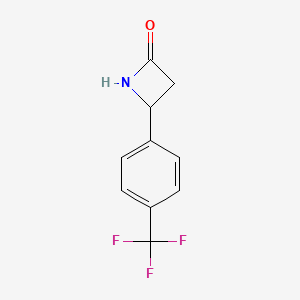![molecular formula C8H18Cl3N5 B13629850 1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazinetrihydrochloride](/img/structure/B13629850.png)
1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazinetrihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazinetrihydrochloride is a chemical compound that features a piperazine ring substituted with a 1H-1,2,4-triazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazinetrihydrochloride typically involves the reaction of piperazine with a 1H-1,2,4-triazole derivative under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process, making it more cost-effective and scalable.
化学反応の分析
Types of Reactions
1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazinetrihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The triazole ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted triazole derivatives.
科学的研究の応用
1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazinetrihydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biology: The compound is studied for its role in modulating biological processes, such as enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of advanced materials with unique properties, such as enhanced conductivity or stability.
作用機序
The mechanism of action of 1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazinetrihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole moiety can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. This interaction can disrupt key pathways involved in disease progression, making the compound a potential therapeutic agent.
類似化合物との比較
Similar Compounds
1,2,4-Triazole: A basic triazole derivative with similar structural features.
Piperazine: A simple piperazine ring without the triazole substitution.
1-(1H-1,2,4-Triazol-1-yl)ethanol: A compound with a similar triazole moiety but different functional groups.
Uniqueness
1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazinetrihydrochloride is unique due to its combined piperazine and triazole structures, which confer distinct chemical and biological properties
特性
分子式 |
C8H18Cl3N5 |
|---|---|
分子量 |
290.6 g/mol |
IUPAC名 |
1-[2-(1,2,4-triazol-1-yl)ethyl]piperazine;trihydrochloride |
InChI |
InChI=1S/C8H15N5.3ClH/c1-3-12(4-2-9-1)5-6-13-8-10-7-11-13;;;/h7-9H,1-6H2;3*1H |
InChIキー |
XCTKNASDXXQWST-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)CCN2C=NC=N2.Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


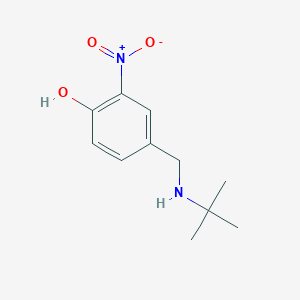



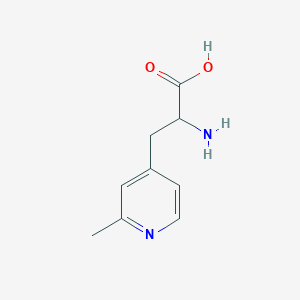
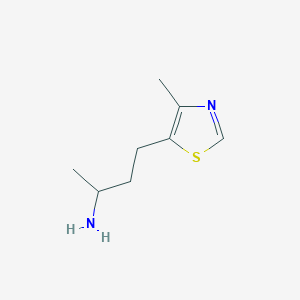
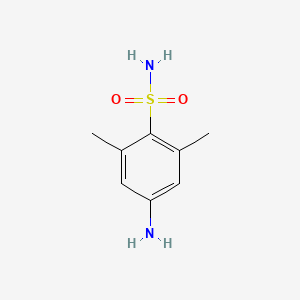
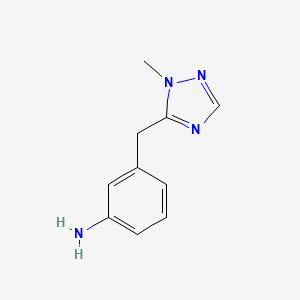
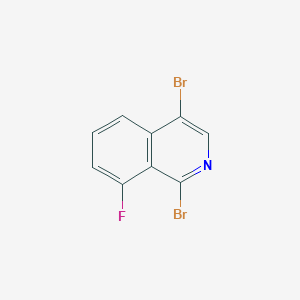
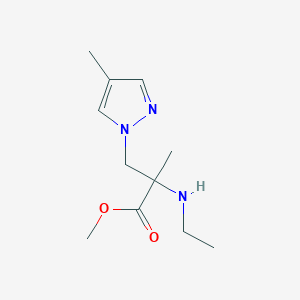
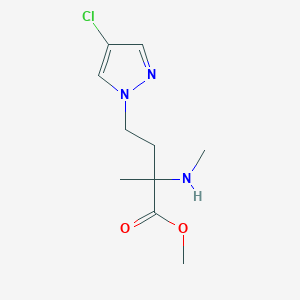
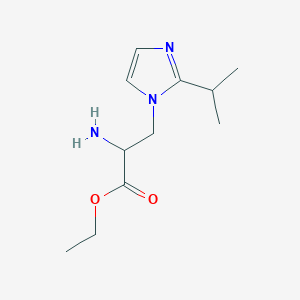
![1-(2-Chloroethyl)-tricyclo[3.3.1.13,7]decane](/img/structure/B13629845.png)
